molecular formula C8H12N2S B12652220 Methyl((1-methylethyl)thio)pyrazine CAS No. 93963-79-2

Methyl((1-methylethyl)thio)pyrazine

Cat. No.: B12652220
CAS No.: 93963-79-2
M. Wt: 168.26 g/mol
InChI Key: LBAWRXUDKBOJMP-UHFFFAOYSA-N
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Description

Methyl((1-methylethyl)thio)pyrazine (CAS 93963-79-2) is a high-purity pyrazine derivative of significant interest in research and development, particularly within the flavor and fragrance industry. With a molecular formula of C8H12N2S and a molecular weight of 168.26 g/mol, this compound features a pyrazine ring substituted with a methyl group and an isopropylthioether group, a structure known to confer distinctive organoleptic properties . Pyrazine derivatives are extensively studied for their potent aromas, often described as nutty, roasted, or resembling cooked foods, which are characteristic of compounds formed in Maillard reactions . The specific structural motif of a sulfur-containing side chain, as found in this compound, is a key area of investigation for developing and modulating flavors and aromas . Its primary research value lies in its application as a key reference standard and a building block for the synthesis of more complex aroma chemicals. Furthermore, pyrazine derivatives are recognized as valuable scaffolds in medicinal chemistry due to their wide spectrum of reported bioactivities, including antitumor, antimicrobial, and antiviral properties, making them a subject of interest in drug discovery programs . The mechanism of action for odorant pyrazines is believed to involve interaction with olfactory receptors, where they can act as agonists or antagonists to modulate scent perception . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93963-79-2

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-methyl-3-propan-2-ylsulfanylpyrazine

InChI

InChI=1S/C8H12N2S/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3

InChI Key

LBAWRXUDKBOJMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1SC(C)C

Origin of Product

United States

Chemical Synthesis and Biosynthesis of Methyl 1 Methylethyl Thio Pyrazine

Chemical Synthesis Methodologies

The laboratory synthesis of pyrazines, including sulfur-substituted variants like methyl((1-methylethyl)thio)pyrazine, relies on a range of established and modern organic chemistry techniques.

Conventional Pyrazine (B50134) Synthesis Approaches

Historically, the construction of the pyrazine ring has been accomplished through condensation reactions. A predominant and traditional method involves the condensation of an α-diketone with a diamine. nih.gov This approach forms the core pyrazine structure, which can then be further modified. Another classical approach is the self-condensation of α-ketoamines. Variations of this method, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), are among the oldest synthesis reactions still in use for creating pyrazine derivatives.

Specific Synthetic Routes for Sulfur-Containing Pyrazine Derivatives

To synthesize a specific derivative such as this compound, a sulfur-containing substituent must be introduced onto the pyrazine ring. This can be accomplished through several methods. A common strategy involves the reaction of a halogenated pyrazine with a thiol. For instance, a chloromethylpyrazine can undergo nucleophilic substitution with sodium isopropylthiolate (the sodium salt of isopropyl mercaptan) to form the desired thioether linkage.

Another practical method involves the S-alkylation of a mercaptopyrazine. A 2-mercaptopyrazine derivative can be treated with an alkyl halide, such as 2-bromopropane, in the presence of a base to yield the target 2-(isopropylthio)pyrazine. A similar method was established for preparing 2-(allylthio)pyrazine derivatives by reacting 2-mercaptopyrazine with allyl bromides. nih.gov

A more advanced technique involves the direct metalation of an alkyl-substituted pyrazine followed by quenching with a sulfur-containing electrophile. For example, 2,3-dimethylpyrazine can be selectively lithiated at one of the methyl groups using a strong base like n-butyllithium (n-BuLi); the resulting intermediate can then react with an electrophile like diphenyl disulfide to introduce the sulfur moiety. mdpi.com

Synthetic ApproachReactantsKey TransformationRelevance to this compound
Nucleophilic SubstitutionChloromethylpyrazine, Sodium isopropylthiolateDisplacement of chloride by the thiolate anion.Direct formation of the isopropylthioether linkage.
S-AlkylationMethylmercaptopyrazine, 2-Bromopropane, BaseAlkylation of the sulfur atom on the pyrazine ring.Formation of the C-S bond with the isopropyl group.
Metalation-Electrophilic QuenchDimethylpyrazine, n-BuLi, Isopropyl-containing sulfur electrophileFormation of a carbanion followed by reaction with a sulfur source.Allows for regioselective introduction of the sulfur substituent.
Table 1. Selected Synthetic Routes for Sulfur-Containing Pyrazines.

Advanced Catalytic Reactions in Pyrazine Formation (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Modern organic synthesis has been revolutionized by transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. While the Buchwald-Hartwig C-N cross-coupling is specifically for forming carbon-nitrogen bonds, the underlying principles are broadly applied to create various bonds to heterocyclic rings like pyrazine. mdpi.com For instance, palladium catalysts are instrumental in Suzuki and Stille couplings to form carbon-carbon bonds. Analogous palladium-catalyzed methods for C-S bond formation (Buchwald-Hartwig C-S coupling) are well-established and represent a powerful, modern approach to synthesizing alkylthiopyrazines from halopyrazines and thiols with high efficiency and functional group tolerance.

Biosynthetic Pathways and Natural Formation Mechanisms

In nature, particularly in cooked or roasted foods, pyrazines are not synthesized by enzymes but are products of a series of chemical reactions known as non-enzymatic browning.

Role of the Maillard Reaction and Strecker Degradation in Pyrazine Biogenesis

The primary pathway for the natural formation of pyrazines is the Maillard reaction. perfumerflavorist.comnih.gov This complex cascade of reactions is initiated by the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar. perfumerflavorist.com The reaction proceeds through numerous intermediates, including reactive dicarbonyl compounds.

A crucial sub-reaction within the Maillard pathway is the Strecker degradation. In this process, an α-amino acid is converted into an aldehyde (known as a Strecker aldehyde) and an α-aminoketone. The self-condensation of two α-aminoketone molecules, followed by oxidation, is a key mechanism for forming the pyrazine ring. researchgate.net The specific side chains of the original amino acids and the structures of the sugar degradation products determine the substitution pattern on the final pyrazine molecule.

Contribution of Amino Acid Precursors (e.g., L-serine, L-threonine) and Dicarbonyl Compounds

The specific amino acids and sugars present in a food system act as the primary precursors that dictate the types of pyrazines formed. For the formation of a sulfur-containing pyrazine like this compound, the presence of sulfur-containing amino acids, such as cysteine or methionine, is essential.

During the Maillard reaction, these amino acids degrade to release volatile sulfur compounds. Cysteine, for example, can release hydrogen sulfide (H₂S), while methionine can release methanethiol (CH₃SH). ntou.edu.tw These highly reactive sulfur nucleophiles can then be incorporated into Maillard reaction intermediates. For instance, hydrogen sulfide can react with dicarbonyl compounds (like glyoxal or methylglyoxal) or other intermediates to form mercaptans and other sulfur-containing flavor compounds. ntou.edu.tw The formation of the specific isopropylthio group would depend on the availability of an isopropyl-containing precursor, likely derived from the degradation of an amino acid like valine, which can then react with the sulfur-containing pyrazine precursor.

Precursor TypeSpecific Example(s)Role in Pyrazine Formation
Amino Acid (Nitrogen Source)Alanine, Glycine, LysineProvides the nitrogen atoms for the pyrazine ring via Strecker degradation. researchwithrutgers.com
Reducing Sugar (Carbonyl Source)Glucose, Fructose, RiboseDegrades to form reactive dicarbonyl intermediates (e.g., glyoxal, methylglyoxal). nih.gov
Sulfur-Containing Amino AcidCysteine, MethionineSource of reactive sulfur species (e.g., H₂S, methanethiol) for thio-group incorporation. nih.govntou.edu.tw
Branched-Chain Amino AcidValine, LeucineCan degrade to form branched aldehydes and other fragments that contribute to alkyl side chains.
Table 2. Key Precursors in the Biosynthesis of Substituted Pyrazines.

Influence of Lipid Oxidation Products on Pyrazine Formation

The formation of pyrazines is intricately linked with other chemical reactions occurring during the heating of food, particularly lipid oxidation. The products derived from the oxidation of lipids, such as aldehydes and ketones, can actively participate in the Maillard reaction, influencing both the quantity and diversity of the pyrazines produced.

Aldehydes generated from lipid oxidation can react with other intermediates of the Maillard reaction, leading to the formation of pyrazines with various alkyl side chains. This interaction means that the fatty acid composition of the food matrix plays a crucial role in the final flavor profile. For instance, the degradation of different types of fatty acids produces distinct volatile compounds that can be incorporated into the pyrazine structure.

Research has shown that while a higher degree of lipid unsaturation might decrease the total amount of unsubstituted pyrazines, it can concurrently promote the formation of substituted pyrazines. This suggests a direct involvement of lipid oxidation products in the diversification of pyrazine compounds. The interaction between lipid oxidation and the Maillard reaction is a key factor in developing the characteristic roasted and nutty flavors in many foods.

Table 1: Influence of Reaction Conditions on Pyrazine Formation

ParameterEffect on Pyrazine FormationExample
TemperatureHigher temperatures generally increase the rate and variety of pyrazine formation. nih.govIn sunflower seed protein models, the variety of pyrazines increased significantly when the heating temperature was raised from 100°C to 140°C. nih.gov
Heating TimeFormation tends to increase with time up to an optimal point, after which degradation may occur. nih.govIn the same model, pyrazine content increased up to 120 minutes of heating, then decreased at 150 minutes. nih.gov
PrecursorsThe type of amino acids and sugars determines the specific pyrazine derivatives formed.Sulfur-containing amino acids like cysteine are essential for forming sulfur-containing pyrazines. nih.gov
Lipid ProfileUnsaturated fatty acids can promote the formation of substituted pyrazines through their oxidation products.Different edible oils can alter the profile of pyrazines formed in lysine-glucose models.

Enzymatic and Non-Enzymatic Conversion Processes in Biological Systems

The generation of pyrazines in biological systems occurs through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Conversion:

The primary non-enzymatic route for pyrazine formation is the Maillard reaction. koreascience.kr This complex series of reactions begins with the condensation of a reducing sugar and an amino compound (such as an amino acid or peptide). nih.govkoreascience.kr A key step in this pathway is the Strecker degradation of amino acids, which produces α-aminoketones. mdpi.com These α-aminoketone intermediates are crucial building blocks; two molecules can condense to form a dihydropyrazine ring, which is then oxidized to the stable aromatic pyrazine ring. mdpi.com

For sulfur-containing pyrazines, the reaction mechanism involves sulfur-donating compounds, typically derived from the thermal degradation of amino acids like cysteine and methionine. nih.gov For a compound like this compound, the pathway would likely involve the reaction of hydrogen sulfide or other small sulfur-containing molecules (derived from cysteine) with the carbonyl intermediates of the Maillard reaction, alongside precursors that provide the methyl and isopropyl groups. The cysteine-derived products can effectively react with α-dicarbonyl compounds, which are also intermediates of the Maillard reaction, to promote the generation of sulfur-containing volatiles and pyrazines. nih.gov

Enzymatic Conversion:

While the Maillard reaction is dominant in thermally processed foods, pyrazines can also be produced through microbial fermentation. researchgate.net Various bacteria, including species of Bacillus and Pseudomonas, are known to biosynthesize pyrazines. These biological pathways involve specific enzymes that convert amino acids into pyrazine precursors.

For example, a biosynthetic pathway for 2,5-dimethylpyrazine (B89654) (2,5-DMP) has been identified that starts from the amino acid L-threonine. mdpi.com This pathway involves an initial enzymatic reaction catalyzed by L-threonine-3-dehydrogenase, followed by several non-enzymatic condensation and oxidation steps. mdpi.com Similarly, some bacteria can produce tetramethylpyrazine, although the production is often dependent on aerobic conditions, suggesting the involvement of oxygen-dependent enzymes in the dehydrogenation and condensation steps to form the pyrazine ring. researchgate.net Although a specific enzymatic pathway for this compound has not been detailed, it is plausible that microorganisms could produce it from amino acid precursors like valine (for the isopropyl group), alanine or threonine (for the methyl group), and cysteine (for the thio group) through the action of various enzymes such as dehydrogenases and transferases.

Table 2: Examples of Microorganisms in Pyrazine Biosynthesis

MicroorganismPyrazine(s) ProducedPrecursor(s)
Bacillus subtilisTetramethylpyrazineAcetoin (B143602), Amino Acids
Corynebacterium glutamicumTetramethylpyrazineAmino Acids
Pseudomonas perolensAlkyl- and Methoxy-pyrazinesAmino Acids
Serratia marcescens2-isopropyl-3-methoxypyrazineAmino Acids (e.g., Valine)

Occurrence and Distribution in Natural Matrices

Presence in Thermally Processed Food Systems

The intense heat applied during roasting, baking, and cooking triggers the chemical reactions that generate a diverse array of pyrazines, contributing to the characteristic flavors and aromas of these foods.

While direct evidence for Methyl((1-methylethyl)thio)pyrazine in cooked animal products is not available in the reviewed literature, the formation of other pyrazines is well-documented. In cooked meat, particularly beef and chicken, pyrazines are crucial to the development of savory and roasted aromas. mdpi.com For example, pyrazine (B50134), 2-methylpyrazine, and 2,6-dimethylpyrazine (B92225) have been identified in commercially canned beef. nih.gov In roasted chicken, pyrazines like 2,5-dimethylpyrazine (B89654) are noted to significantly affect the roasty aroma. nih.gov

The cooking of eggs also leads to the formation of various pyrazines, especially during frying. Key pyrazines identified in fried eggs include 2-ethyl-3-methyl-pyrazine, 3-ethyl-2,5-dimethyl-pyrazine, and 2-ethyl-3,5-dimethyl-pyrazine, which contribute to a baked and burnt sugar flavor. mdpi.com A recent study on scrambled eggs also identified 2,3-diethyl-5-methylpyrazine (B150936) as an earthy key odorant in chicken eggs. nih.gov

The fermentation process, often followed by aging or thermal treatment, can also lead to the formation of pyrazines. In certain liquors, such as the Chinese Baijiu with a soy sauce aroma type, a variety of pyrazines have been quantified. These include 2,3,5,6-tetramethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine (B81540) as the most abundant. nih.gov Although this compound has not been specifically identified, the presence of other complex pyrazines like 2-isobutyl-3-methylpyrazine (B76351) and 2,3-diethyl-5-methylpyrazine in this type of liquor has been noted. nih.gov

Similarly, in soy sauce, pyrazines such as 2,5-dimethyl-pyrazine and 2,6-dimethyl-pyrazine are known to contribute significantly to the roasted and caramel-like attributes of its flavor profile. nih.gov

Microbial Production and Metabolism

While the formation of this compound is primarily associated with thermal processing, the microbial production of other pyrazine compounds is a known phenomenon.

Several bacterial strains have been identified as producers of pyrazines. Bacillus subtilis, in particular, is well-known for its ability to produce a range of alkylpyrazines. nih.gov Strains of B. subtilis isolated from fermented soybeans (natto) have been shown to produce compounds such as 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine. nih.gov The production of pyrazines by B. subtilis can be influenced by the addition of precursors like L-threonine and acetoin (B143602) to the culture medium. nih.gov

Corynebacterium glutamicum is another bacterium that has been shown to produce pyrazines, including trimethylpyrazine and tetramethylpyrazine. nih.gov However, there is no specific mention in the reviewed literature of either Bacillus subtilis or Corynebacterium glutamicum producing sulfur-containing pyrazines like this compound.

The metabolic pathways for the biosynthesis of pyrazines in microorganisms are complex and not fully elucidated for all derivatives. nih.gov In general, the formation of the pyrazine ring is thought to occur via the condensation of two α-aminoketone molecules, which are derived from amino acid metabolism. researchgate.net For sulfur-containing pyrazines, the incorporation of sulfur likely involves the reaction of sulfur-containing amino acids, such as cysteine or methionine, or their degradation products, with the pyrazine precursors during their formation. nih.govacs.org The thermal degradation of N-(1-deoxy-d-ribulos-1-yl)-glutathione, an Amadori rearrangement product, has been shown to generate pyrazines and sulfur-containing volatile compounds, indicating a potential pathway for the formation of thiopyrazines. nih.gov However, the specific enzymatic pathways leading to the microbial synthesis of this compound have not been detailed in the available research.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are central to isolating Methyl((1-methylethyl)thio)pyrazine from other volatile and semi-volatile compounds present in a sample. The choice of technique depends on the complexity of the sample matrix and the required level of separation.

Gas chromatography is a fundamental technique for the analysis of volatile compounds like pyrazines. The separation is based on the partitioning of the analytes between a stationary phase (the column) and a mobile phase (an inert carrier gas). For pyrazine (B50134) analysis, capillary columns with relatively polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., SUPELCOWAX® 10), are often employed to achieve good separation of these polar compounds. sigmaaldrich.com The selection of the GC column and temperature programming is critical, as many alkylpyrazine isomers have very similar boiling points and polarities, making their separation challenging. nih.gov

Key parameters in a typical GC method for pyrazine analysis include the type of column, oven temperature program, carrier gas flow rate, and injection mode. sigmaaldrich.com For instance, a common setup might involve a 30 m x 0.25 mm column with a 0.25 µm film thickness, using helium as the carrier gas. sigmaaldrich.com

Table 1: Example GC Parameters for Pyrazine Analysis

Parameter Condition Source
Column SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm sigmaaldrich.com
Oven Program 40 °C (5 min) to 230 °C at 4 °C/min sigmaaldrich.com
Carrier Gas Helium, 30 cm/sec sigmaaldrich.com

| Injection | Splitless/split, 270 °C | sigmaaldrich.com |

For exceptionally complex samples where single-dimensional GC cannot provide adequate resolution, Multidimensional Gas Chromatography (MDGC) offers significantly enhanced separation power. This technique involves using two or more columns with different stationary phase selectivities. A specific portion of the effluent from the first column containing unresolved compounds can be "heart-cut" and transferred to a second column for further separation. This is particularly useful for pyrazines, as many positional isomers are difficult to separate and identify using conventional GC-MS due to very similar mass spectra. nih.gov While specific applications of MDGC for this compound are not detailed in the provided research, the technique's ability to resolve co-eluting isomers makes it a powerful tool for the unambiguous identification of pyrazines in complex aromatic profiles.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is the gold standard for the structural elucidation and identification of compounds separated by GC. It provides information on the mass-to-charge ratio of the compound and its fragments, which serves as a molecular fingerprint.

The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique for the characterization of alkylpyrazines. nih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions. However, a significant challenge in pyrazine analysis is that many positional isomers yield very similar mass spectra, making unambiguous identification by spectral interpretation or database searching alone practically unfeasible. nih.gov

To overcome this, identification is often confirmed by comparing the GC retention indices (RIs) of the unknown peak with those of authentic reference standards run under the same conditions. nih.gov Retention indices provide a more reliable basis for identification than retention time alone. GC-MS is also used for quantification, where the abundance of selected ions is measured and correlated to the concentration of the compound. sigmaaldrich.com

Advanced Sample Preparation and Pre-concentration Methods

Effective sample preparation is crucial for the successful analysis of trace-level volatile compounds in complex matrices. The goal is to isolate and concentrate the analytes of interest while removing interfering substances.

For volatile compounds like pyrazines, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted technique. sigmaaldrich.comnih.gov HS-SPME is a solvent-free extraction method where a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above a sample. sigmaaldrich.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a GC, where the analytes are desorbed for analysis.

The efficiency of HS-SPME is dependent on several factors, including the type of fiber coating, extraction time, and extraction temperature. nih.gov Optimization of these parameters is critical to ensure sensitive and accurate quantification. For example, a study on pyrazines in yeast extract found that a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was most effective, and that extraction time and temperature were the most significant variables. nih.gov

Table 2: Example HS-SPME Optimization Parameters for Pyrazine Analysis

Parameter Factor Significance Source
SPME Fiber 50/30 µm DVB/CAR/PDMS Showed maximum volatile extraction efficiency nih.gov
Equilibrium Time Variable (X1) Less significant nih.gov
Extraction Time Variable (X2) Highly significant nih.gov

| Extraction Temp. | Variable (X3) | Highly significant | nih.gov |

This optimization process ensures the best possible sensitivity and accuracy for the extraction of pyrazines from a sample matrix prior to GC-MS analysis. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique that is highly effective for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample matrix. The methodology involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. The analytes partition between the sample matrix, the headspace, and the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis.

The efficiency of HS-SPME for extracting pyrazines is influenced by several factors. The choice of fiber coating is critical; for pyrazines, fibers with a combination of polarities, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have demonstrated high extraction efficiency. chromatographyonline.comnih.gov Optimization of extraction parameters is crucial for achieving maximum sensitivity and accuracy. nih.govcapes.gov.br Key variables include extraction time, extraction temperature, and the sample's equilibrium time. nih.govresearchgate.net For instance, studies on pyrazines in yeast extract have shown that extraction time and temperature are the most significant variables affecting the extraction efficiency. nih.govresearchgate.net

Response surface methodology is often employed to systematically optimize these parameters to achieve the best possible sensitivity for the target analytes. nih.gov While specific optimized conditions for this compound are not extensively documented, the general principles for pyrazine analysis can be applied.

Table 1: Typical HS-SPME Parameters for Pyrazine Analysis

Parameter Typical Range/Value Significance
Fiber Coating DVB/CAR/PDMS High extraction efficiency for a broad range of volatiles including pyrazines. chromatographyonline.comnih.gov
Extraction Time 30 - 60 min Longer times generally increase recovery, up to the point of equilibrium. mdpi.com
Extraction Temperature 40 - 70 °C Higher temperatures increase the volatility of analytes but can affect partitioning to the fiber. nih.govmdpi.com
Equilibrium Time 10 - 20 min Allows the sample to reach a state of equilibrium before extraction begins. nih.gov
Agitation 250 - 500 rpm Facilitates the mass transfer of analytes from the sample to the headspace.
Desorption Time 2 - 5 min Ensures complete transfer of analytes from the fiber to the GC inlet.

| Desorption Temp. | 240 - 260 °C | Must be high enough to ensure rapid and complete desorption without degrading the analytes or the fiber. |

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based sample preparation technique that offers a higher phase volume of the extraction medium compared to SPME, leading to potentially higher recoveries and lower detection limits. chromatographyonline.comnih.gov The method utilizes a magnetic stir bar coated with a thick layer of Polydimethylsiloxane (PDMS). nih.govtue.nl The stir bar is placed directly into a liquid sample, and as it stirs, analytes are extracted into the PDMS coating. tue.nl After extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed in a thermal desorption unit coupled to a GC-MS system. csic.es

SBSE is particularly advantageous for trace analysis in aqueous matrices. tue.nl The extraction is an equilibrium-based process, governed by the partitioning of the analyte between the sample matrix and the PDMS phase. nih.gov The efficiency of SBSE can be influenced by several parameters, including extraction time, stirring speed, temperature, and modification of the sample matrix, such as the addition of salt (salting-out effect) or altering the pH. csic.es For semi-polar compounds like pyrazines, the addition of NaCl can enhance the extraction efficiency by decreasing the solubility of the analytes in the aqueous phase, thereby promoting their transfer to the PDMS coating. chromatographyonline.com

In some applications, a sequential SBSE approach can be employed to optimize the extraction of compounds with a wide range of polarities. chromatographyonline.com This involves performing an initial extraction, followed by modification of the sample (e.g., salt addition) and a second extraction with a new stir bar. chromatographyonline.com

Development of Quantitative Determination Methods and Sensitivity Optimization

The development of robust quantitative methods is essential for accurately determining the concentration of this compound in various samples. Such methods typically rely on gas chromatography coupled with mass spectrometry (GC-MS), often operating in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to enhance sensitivity and selectivity. nih.gov

Method validation involves assessing several key parameters, including linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and precision (repeatability and reproducibility). nih.gov For pyrazine compounds, quantitative methods using HS-SPME-GC-MS/MS have demonstrated excellent performance. For example, in the analysis of pyrazines in perilla seed oils, LODs were in the range of 0.07 to 22.22 ng/g, with mean recoveries between 94.6% and 107.92%. nih.gov The relative standard deviations (RSDs) for intra- and interday precision were below 10%. nih.gov

Sensitivity optimization is a critical aspect of method development. For HS-SPME, this involves the fine-tuning of extraction parameters as previously discussed. For SBSE, adjusting the extraction time and sample matrix can significantly lower detection limits. tue.nl In GC-MS analysis, sensitivity can be further enhanced by using techniques like large volume injection (LVI) when liquid desorption from the SBSE stir bar is employed.

The use of an appropriate internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. For the analysis of sulfur-containing compounds like this compound, isotopically labeled analogs are the ideal internal standards, though structurally similar compounds with similar physicochemical properties can also be used.

Table 2: Illustrative Quantitative Parameters for Pyrazine and Thiol Analysis

Parameter Typical Value/Range Source of Variation/Optimization
Linearity (r²) > 0.99 Calibration range, detector saturation. mdpi.com
LOD 0.01 - 30 ng/L Extraction efficiency, detector sensitivity (MS/MS vs. SIM). mdpi.comnih.gov
LOQ 0.05 - 100 ng/L Dependent on LOD and required precision.
Recovery 90% - 110% Extraction technique, matrix effects. mdpi.comnih.gov

| Precision (RSD) | < 15% | Sample homogeneity, consistency of extraction procedure. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic characteristics of molecules. For Methyl((1-methylethyl)thio)pyrazine, these calculations would elucidate key structural and electronic parameters.

Molecular Geometry: DFT methods, such as B3LYP with a basis set like 6-31G(d), are commonly used to perform geometry optimization. mdpi.com This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's steric and electronic properties.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule. An electrostatic potential map would highlight electron-rich regions (typically around the nitrogen and sulfur atoms) and electron-poor regions, which are important for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative)

PropertyPredicted Value (Illustrative)Description
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap 5.3 eVAn indicator of chemical reactivity and kinetic stability.
Dipole Moment 2.1 DebyeA measure of the net molecular polarity arising from charge distribution.
Total Energy -750 HartreeThe total electronic energy of the molecule in its optimized geometry.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations predict the positions and intensities of absorption bands in the IR spectrum. core.ac.uk By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds (e.g., C-H, C=N, C-S) within the this compound molecule. This aids in the interpretation of experimental IR spectra. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (Illustrative)
C-H (Aromatic) Stretching3050 - 3100
C-H (Aliphatic) Stretching2850 - 2960
C=N (Pyrazine Ring) Stretching1520 - 1580
C-C (Pyrazine Ring) Stretching1400 - 1480
C-S (Thioether) Stretching650 - 750

Computational Modeling of Reaction Pathways and Energetics for Formation Mechanisms

The formation of pyrazines often occurs through complex reaction networks, such as the Maillard reaction. Computational chemistry can be used to model these reaction pathways. By calculating the energies of reactants, transition states, and products, the most likely formation mechanisms can be identified. For this compound, this would involve modeling the reaction of precursors, likely involving sulfur-containing amino acids and reducing sugars. These calculations provide insights into the reaction kinetics and thermodynamics, helping to explain why certain products are formed preferentially.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. scitation.org For this compound, an MD simulation could model its interactions with solvent molecules (e.g., water or ethanol) or with biological receptors, such as olfactory receptors. mdpi.com These simulations provide detailed information on:

Solvation: How the molecule is oriented and interacts with surrounding solvent molecules.

Binding Modes: How the molecule fits into a receptor's binding pocket and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the complex. doi.org

Conformational Changes: How the molecule and its interacting partners change shape over time.

This information is crucial for understanding the compound's physical properties and its biological activity, including its sensory perception.

In Silico Approaches for Structure-Activity Relationship (SAR) and Structure-Perception Relationship Modeling

In silico methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are used to correlate a molecule's structural features with its biological activity or physical properties. nih.gov For aroma compounds like this compound, these models are particularly useful for understanding structure-perception relationships. doi.orgijournalse.org

A QSPR model for pyrazine (B50134) odorants would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., electronic, topological, steric) for a series of related pyrazine compounds. ijournalse.org

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates these descriptors with a measured property, like odor threshold. researchgate.net

Prediction: Using the model to predict the odor threshold of new or unmeasured compounds like this compound.

These models are valuable tools in the flavor and fragrance industry for designing new molecules with desired sensory characteristics. perfumerflavorist.com The presence of the thioether group is a significant structural feature, as sulfur-containing compounds are often potent odorants with low detection thresholds. researchgate.net

Table 3: Common Molecular Descriptors Used in QSPR Models for Aroma Compounds (Illustrative)

Descriptor ClassExample DescriptorsRelevance to Odor Perception
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesRelates to polar interactions with olfactory receptors.
Steric/Topological Molecular weight, Molecular volume, Shape indices, Connectivity indicesRelates to the size and shape of the molecule, which must fit into a receptor binding site.
Hydrophobicity LogP (Octanol-water partition coefficient)Relates to the transport of the odorant molecule to the olfactory receptors.

Biological Relevance and Biochemical Studies

Probing Pyrazine-Protein Interactions: The Case of Bovine Serum Albumin

The interaction of pyrazine (B50134) derivatives with proteins is a crucial area of research for understanding their transport, bioavailability, and potential biological effects. While direct studies on the binding of Methyl((1-methylethyl)thio)pyrazine to bovine serum albumin (BSA) are not extensively documented in publicly available literature, research on analogous pyrazine and sulfur-containing compounds provides a framework for understanding these potential interactions. nih.govnih.gov

Spectroscopic techniques, such as fluorescence and UV-vis absorption spectroscopy, are commonly employed to investigate the binding of small molecules to proteins like BSA. nih.gov These studies often reveal that pyrazines can bind to BSA, leading to the formation of a complex. nih.gov The quenching of the intrinsic fluorescence of BSA upon the addition of a ligand is a key indicator of this interaction. The nature of this quenching, whether static (due to complex formation) or dynamic (due to collisional deactivation), can be determined by analyzing the fluorescence data at different temperatures. nih.gov

For instance, studies on other heterocyclic compounds have shown that the binding process can be driven by various intermolecular forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonds. nih.gov In the case of tetramethylpyrazine's interaction with BSA, both hydrophobic and electrostatic interactions were found to be significant. The binding constants for such interactions are typically in the range of 10⁴ M⁻¹, indicating a moderate affinity.

It is hypothesized that this compound would also interact with BSA, likely through hydrophobic interactions given its alkyl and thioether moieties. The sulfur atom could also participate in specific interactions within the protein's binding pockets. Such binding can induce conformational changes in the protein, which can be detected by techniques like circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy. These changes, though often subtle, can affect the protein's biological function.

Table 1: Investigated Interactions of Pyrazine Analogs with Bovine Serum Albumin (BSA)

CompoundKey FindingsPrimary Driving Forces
TetramethylpyrazineForms a complex with BSA, leading to conformational changes.Hydrophobic and electrostatic interactions
Thiazolopyrimidine analoguesQuenches the intrinsic fluorescence of BSA through a static process.Van der Waals forces and hydrogen bonds nih.gov
MethylparabenShows a dynamic quenching mechanism with BSA.Hydrophobic interactions nih.gov

Potential in Biosensing and Biomarker Discovery

The unique chemical properties of pyrazines, particularly those with sulfur substituents, position them as interesting candidates for biosensing and biomarker research. While specific applications of this compound in this domain are still emerging, related compounds have shown promise.

A mixture of isomers including 2-methyl-3-(methylthio)pyrazine (B1346595) has been suggested as a potential biomarker for the consumption of foods like coffee, as it is detected in these products. foodb.ca The presence and concentration of such volatile compounds in biological samples (e.g., breath, urine) could potentially correlate with dietary habits or even certain metabolic states.

Furthermore, the field of biosensors is increasingly leveraging sulfur-containing nanomaterials. mdpi.comnih.govresearchgate.net These materials, including metallic sulfides and sulfur-containing quantum dots, exhibit excellent electronic and optical properties that can be harnessed for the sensitive and selective detection of various biomolecules. mdpi.comnih.govresearchgate.net While not directly involving free pyrazine compounds, this research highlights the utility of the sulfur moiety in developing advanced diagnostic tools. It is conceivable that a biosensor could be developed to specifically detect this compound or other thio-pyrazines, which could be valuable in food science, environmental monitoring, or clinical diagnostics.

A Tool for Fundamental Biological Research

While direct evidence for the use of this compound as a specific tool in fundamental biological systems studies is limited, pyrazine derivatives, in general, serve as valuable chemical probes. ontosight.ai Their diverse structures and biological activities allow researchers to investigate various cellular processes. For example, pyrazines with known effects on specific enzymes or receptors can be used to elucidate signaling pathways or metabolic fluxes.

Given its presence in some natural products and its distinct organoleptic properties, this compound could be employed in studies related to taste and smell, as well as in research investigating the Maillard reaction and its biological consequences. nih.gov The sulfur atom, in particular, adds a layer of chemical reactivity that could be exploited in the design of specific molecular probes.

Unraveling the Mechanisms of Olfactory Perception

The interaction of pyrazines with the olfactory system is a well-established area of study, as many of these compounds are potent odorants. johnshopkins.edunih.govresearchgate.net Research into the mechanisms of pyrazine olfaction has revealed that specific olfactory receptors (ORs) are responsible for their detection. For example, the human olfactory receptor OR5K1 has been identified as being particularly sensitive to pyrazines, contributing to the perception of "nutty" odors. researchgate.netchemcom.be Another receptor, OR2AG1, is activated by pyrazines like 2-isopropyl-3-methoxypyrazine, which elicits "green" and "nutty" notes. chemcom.be

Studies on a variety of pyrazines have shown that the molecular structure of the pyrazine, including the nature and position of its substituents, is critical for receptor activation. chemcom.be For instance, the presence of a methoxy (B1213986) or methylthio group can increase the activity of the ligand at certain receptors. chemcom.be The binding affinities of a series of pyrazine odorants have been shown to correlate with their human odor detection thresholds. johnshopkins.edunih.gov

In the case of this compound, it is highly probable that its characteristic odor is mediated by one or more specific olfactory receptors. The isopropylthio group, in particular, will play a key role in the binding to the receptor pocket. Mechanistic studies would likely involve expressing human olfactory receptors in vitro and testing their response to this specific pyrazine. Such studies can help to build a more complete picture of the "olfactophore," or the key molecular features required for the perception of different pyrazine odors. chemcom.be Interestingly, even structurally similar pyrazines can elicit vastly different behavioral responses in organisms like Drosophila larvae, suggesting a complex interplay between receptor activation and neural processing. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for Pyrazine (B50134) Derivatives

The synthesis of pyrazine derivatives has traditionally relied on methods that can be harsh and environmentally taxing. ontosight.ai The classical route often involves the condensation of 1,2-diamines with α-dicarbonyl compounds, which can suffer from low yields and difficult work-up procedures. ontosight.ai Recognizing these limitations, the current trend in organic synthesis is shifting towards greener, more sustainable methodologies.

Recent advancements have focused on developing one-pot syntheses and utilizing environmentally benign catalysts. ontosight.ai For instance, the use of earth-abundant metal catalysts, such as manganese, is being explored for the dehydrogenative coupling of 2-aminoalcohols to form symmetrical pyrazine derivatives, generating only hydrogen gas and water as byproducts. koreascience.kr Another green approach involves the use of biocatalysts, like Lipozyme® TL IM from Thermomyces lanuginosus, to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system. nih.gov This method offers high yields at mild temperatures. nih.gov

While specific novel synthetic routes for Methyl((1-methylethyl)thio)pyrazine are not extensively documented, a general method for its synthesis involves the reaction of a pyrazine precursor with isopropylthiol and a methylating agent. ontosight.ai The development of more sustainable versions of this synthesis, perhaps utilizing biocatalysis or more environmentally friendly solvents and reagents, represents a key area for future research.

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the formation and behavior of pyrazines, particularly in complex matrices like food, requires sophisticated analytical techniques. Advanced spectroscopic methods are crucial for the in situ analysis of these compounds, providing real-time insights into their formation during processes like the Maillard reaction. koreascience.krresearchgate.net

One notable advancement is the use of hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Signal Amplification By Reversible Exchange (SABRE). thegoodscentscompany.com This technique has been successfully applied to the quantitative detection of trace pyrazine compounds in edible oils with high selectivity and sensitivity, even on low-field NMR spectrometers. thegoodscentscompany.com Such methods could be invaluable for studying the formation of sulfur-containing pyrazines like this compound in real-time during food processing.

Furthermore, techniques like Solid Phase Microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) have proven effective in extracting and identifying volatile pyrazines from complex food samples, such as cocoa beans. wikipedia.org The application of these advanced analytical tools is essential for elucidating the reaction pathways and kinetics of pyrazine formation, including that of this compound.

Computational and Data-Driven Innovations in Pyrazine Research and Development

Computational chemistry and data-driven approaches are revolutionizing the field of chemical research, and pyrazine chemistry is no exception. Density Functional Theory (DFT) calculations, for instance, are being used to predict the spectroscopic and electronic properties of novel pyrazine derivatives. chemspider.com These computational studies can provide valuable insights into the structure-property relationships of these compounds, guiding the design of new molecules with desired characteristics.

Molecular docking and molecular dynamics simulations are also being employed to investigate the biological activity of pyrazine derivatives. For example, these methods have been used to study the binding affinity of pyrazine-1,3,4-oxadiazole analogs to enzymes in Mycobacterium tuberculosis, aiding in the development of new antitubercular agents.

In the context of this compound, computational tools could be used to predict its spectroscopic properties, understand its binding to olfactory receptors, and explore its potential biological activities. As more data on pyrazine compounds becomes available, machine learning and other data-driven techniques could be employed to predict the properties and applications of new derivatives, accelerating the pace of research and development in this area.

Q & A

Q. Table 1: Example Reaction Conditions for Pyrazine Functionalization

Reaction TypeCatalystLigandSolventYield (%)Reference
Suzuki CouplingPd(OAc)₂XPhosDMF78–85
Direct C-H ArylationPd(PPh₃)₄NoneDMSO65–72

Basic: How can spectroscopic techniques characterize Methyl((1-methylethyl)thio)pyrazine?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule, with dominant peaks at m/z corresponding to the molecular ion (M⁺) and key fragments (e.g., loss of SCH(CH₃)₂). NIST data for similar pyrazines show characteristic fragmentation patterns .
  • NMR : ¹H NMR reveals splitting patterns for methyl (δ 1.2–1.4 ppm) and methine protons (δ 3.5–4.0 ppm) in the isopropylthio group. ¹³C NMR distinguishes sulfur-bound carbons (δ 40–50 ppm) .
  • IR : Stretching vibrations for C-S (600–700 cm⁻¹) and aromatic C-N (1500–1600 cm⁻¹) are diagnostic .

Advanced: What computational methods model excited-state dynamics in substituted pyrazines?

Methodological Answer:
Multiconfiguration time-dependent Hartree (MCTDH) simulations effectively model non-adiabatic transitions in pyrazines. For this compound:

  • Hamiltonian Construction : Include all vibrational modes (24 modes in pyrazine derivatives) and S₁/S₂ state couplings .
  • Key Parameters : Spin-orbit coupling constants (0.1–0.3 eV) and diabatic potential energy surfaces.
  • Outcome : Predicts UV-Vis absorption spectra and intersystem crossing rates, validated against experimental data .

Advanced: How do thioether substituents influence pyrazine electronic structure and bioactivity?

Methodological Answer:

  • Electronic Effects : The thioether group (-S-iPr) donates electron density via resonance, lowering π* orbital energy and enhancing electrophilicity. This impacts binding to biological targets (e.g., enzyme active sites) .
  • Case Study : In SHP2 inhibitors, pyrazine derivatives with thioethers show improved binding affinity (IC₅₀ < 10 nM) due to hydrophobic interactions with allosteric pockets .

Q. Table 2: Electronic Properties of Substituted Pyrazines

SubstituentHOMO (eV)LUMO (eV)Dipole Moment (D)Reference
-SCH(CH₃)₂-6.8-1.93.2
-OCH₃-7.1-2.32.8

Basic: What challenges arise in isolating natural pyrazines like this compound?

Methodological Answer:

  • Volatility : Requires headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for trapping and identification .
  • Low Abundance : Pre-concentration techniques (e.g., liquid-liquid extraction) are critical.
  • Co-elution : Use of high-resolution MS (HRMS) or tandem MS/MS to distinguish isomers (e.g., 2-methoxy vs. 2-thioether derivatives) .

Advanced: Can pyrazines act as ligands in coordination polymers, and how do they affect material properties?

Methodological Answer:
Pyrazines serve as bridging ligands in metal-organic frameworks (MOFs). For example:

  • Spin-Crossover Behavior : In {Fe(pyrazine)[Pt(CN)₄]} MOFs, guest molecules (e.g., thiophene) modulate spin transitions by stabilizing high-spin states via host-guest interactions. Critical temperatures (T꜀) shift by up to 180 K depending on the guest .
  • Structural Flexibility : Pyrazine's planar geometry enables porous frameworks with tunable pore sizes (4–8 Å) .

Basic: How do steric/electronic factors govern regioselectivity in pyrazine functionalization?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., isopropylthio) direct reactions to less hindered positions (e.g., para to existing groups).
  • Electronic Effects : Electron-deficient positions (e.g., meta to electron-withdrawing groups) favor nucleophilic attacks. Computational tools (DFT) predict reactive sites by mapping Fukui indices .

Advanced: How do pyrazine derivatives interact with mechanosensitive ion channels like Piezo1?

Methodological Answer:
Pyrazine-based activators (e.g., Yoda1) bind Piezo1’s transmembrane domains, stabilizing open states:

  • Mechanism : Yoda1 (2-[5-[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine) increases channel sensitivity to membrane tension, slowing inactivation kinetics (τ ≈ 50 ms vs. 10 ms control) .
  • Structure-Activity : Thioether groups enhance lipid bilayer partitioning, critical for efficacy (EC₅₀ = 12 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.